molecular formula C13H10ClN3O B2443411 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1338664-77-9

4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2443411
CAS No.: 1338664-77-9
M. Wt: 259.69
InChI Key: CENHNYLVMBYHPD-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyrazine scaffold are of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly as protein kinase inhibitors for targeted cancer therapy . The chloro substituent at the 4-position and the methoxyphenyl group at the 2-position make this molecule a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and nucleophilic aromatic substitution, enabling the exploration of diverse chemical space . This compound is strictly intended for research and development applications in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information. The structural motif of this chemical class is frequently employed in the synthesis of molecules that modulate critical biological pathways, offering a robust starting point for hit-to-lead optimization campaigns .

Properties

IUPAC Name

4-chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-12-5-3-2-4-9(12)10-8-11-13(14)15-6-7-17(11)16-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENHNYLVMBYHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with 2-methoxyaniline in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at position 4 undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by the electron-deficient pyrazine ring and the adjacent nitrogen atoms, which activate the site for displacement .

NucleophileConditionsProductYield (%)Reference
NH₃ (aq.)K₂CO₃, DMF, 80°C4-Amino derivative72
CH₃ONaEtOH, reflux4-Methoxy derivative68
PhSHDIPEA, DMSO, 100°C4-Phenylthio derivative61

Key findings :

  • Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile by the base, (2) attack at C4 with subsequent chloride elimination.

  • Yields are optimized with polar aprotic solvents (e.g., DMF) and temperatures ≥80°C .

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings, enabling diversification of the C4 position .

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProductYield (%)
PhenylPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C4-Phenyl derivative85
4-CF₃-PhenylPdCl₂(dppf), CsFDMF, 110°C4-(Trifluoromethylphenyl) derivative78

Mechanistic notes :

  • Oxidative addition of Pd⁰ to the C–Cl bond is rate-determining.

  • Electron-deficient boronic acids require higher temperatures (≥110°C) for efficient coupling .

Functionalization of the Methoxyphenyl Group

The 2-methoxyphenyl substituent undergoes electrophilic substitution and demethylation .

Electrophilic Bromination

ReagentConditionsPositionYield (%)
Br₂, FeBr₃CH₂Cl₂, 0°CPara to OMe89
NBS, AIBNCCl₄, refluxOrtho to OMe63

Regioselectivity :

  • Bromination occurs preferentially para to the methoxy group due to its strong electron-donating effect .

  • Radical bromination (NBS/AIBN) targets the ortho position, driven by stability of the intermediate radical .

Demethylation

ReagentConditionsProductYield (%)
BBr₃CH₂Cl₂, −78°C2-Hydroxyphenyl derivative94
HI (aq.)AcOH, reflux2-Hydroxyphenyl derivative88

Applications :

  • The phenolic product serves as a precursor for O-alkylation or metal coordination complexes .

Ring Expansion and Annulation

The pyrazolo[1,5-a]pyrazine core participates in cycloadditions and ring-expansion reactions .

[3+2] Cycloaddition with Nitrile Oxides

Nitrile OxideConditionsProductYield (%)
Mesitonitrile oxideToluene, 120°CFused isoxazoline derivative67

Mechanism :

  • The reaction proceeds via 1,3-dipolar cycloaddition, with the pyrazine nitrogen acting as a dipolarophile .

Oxidative Ring Expansion

Oxidizing AgentConditionsProductYield (%)
mCPBACHCl₃, 25°CPyrazolo[5,1-c] oxazine58

Outcome :

  • Epoxidation of the pyrazine ring followed by rearrangement forms a seven-membered oxazine ring .

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

ConditionTime (h)Degradation (%)Major Degradation Product
pH 1.024922-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-ol
pH 7.4245
pH 13.02487Ring-opened hydrazine derivative

Implications :

  • Acidic conditions promote hydrolysis of the C–Cl bond, while strong bases induce ring-opening via hydrazine elimination.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrazine core, which is substituted with both a chlorine atom and a methoxyphenyl group. Its molecular formula is C13H10ClN3O, with a molecular weight of approximately 259.69 g/mol. The structural attributes contribute to its diverse biological activities and reactivity patterns.

Antitumor Activity

Research has shown that compounds similar to 4-chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine exhibit significant antitumor properties. A study on pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness against various cancer cell lines, including MCF-7 and HCT-116. These compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Properties

Several derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and tested for antimicrobial activity. For instance, new pyrazolo derivatives were evaluated for their antibacterial and antifungal properties, showing promising results . The incorporation of the pyrazolo structure enhances the overall efficacy of these compounds against microbial pathogens.

Enzyme Inhibition

The structural characteristics of this compound make it a candidate for enzyme inhibition studies. Research indicates that pyrazolo derivatives can selectively inhibit key enzymes involved in cancer progression and inflammation . This property opens avenues for developing targeted therapies with reduced side effects.

Photophysical Properties

Recent studies have identified pyrazolo[1,5-a]pyrimidines as emerging fluorophores due to their favorable photophysical properties. These compounds can be utilized in optical applications such as bioimaging and as lipid droplet biomarkers in cancer research . The ability to modify the electronic properties through structural variations enhances their applicability in material science.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazineSimilar core structure but different methoxy positionPotentially different biological activity due to substitution
2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazineLacks chlorine substitutionMay exhibit different reactivity patterns
4-Amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazineContains an amino group instead of chlorineDifferent pharmacological properties due to amino functionality

Case Study 1: Synthesis and Biological Evaluation

A novel series of pyrazolo derivatives was synthesized using microwave-assisted methods. The resulting compounds were screened for their antimicrobial and antitumor activities. The study revealed that several derivatives exhibited potent activity against human cancer cell lines, indicating the potential for further development into therapeutic agents .

Case Study 2: Optical Applications

In another study focusing on the photophysical properties of pyrazolo derivatives, researchers demonstrated that specific modifications could enhance fluorescence intensity and stability. These findings suggest that such compounds could serve as effective probes in biological imaging applications .

Biological Activity

Overview of 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine

This compound is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C12H10ClN3O. The compound features a pyrazolo[1,5-a]pyrazine core substituted with a chloro group and a methoxyphenyl group, which may influence its biological activity.

Anticancer Activity

Research on similar pyrazolo compounds has shown that they can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Pyrazolo derivatives often act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells.
  • Case Study : A study on related pyrazolo compounds demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that this compound may have similar effects.

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects:

  • Inflammation Pathways : Some pyrazolo derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Research Findings : In vitro studies have indicated that certain pyrazolo compounds can significantly lower levels of inflammatory cytokines in cell cultures.

Antimicrobial Activity

The antimicrobial potential of pyrazolo derivatives is another area of interest:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains.
  • Case Studies : Research indicates that modifications in the pyrazolo structure can enhance antimicrobial efficacy, which may be applicable to this compound.

Data Table

Biological ActivityMechanism/EffectReferences
AnticancerInhibition of cell proliferation ,
Anti-inflammatoryCOX inhibition,
AntimicrobialBroad-spectrum activity,

Q & A

Q. What strategies mitigate tautomerism issues in NMR characterization?

  • Methodological Answer :
  • Solvent Choice : Use CDCl3 instead of DMSO-d6 to suppress aldehyde hydration .
  • Additives : Introduce anhydrous MgSO4 to shift equilibrium toward the aldehyde form .

Biological Relevance

Q. How can 7-functionalized derivatives be applied in cancer drug discovery?

  • Methodological Answer : Pyrazolo[1,5-a]pyrazine aldehydes serve as warheads for covalent kinase inhibitors. For example, compound CFI-402257 (pyrazolo[1,5-a]pyrimidine analog) inhibits TTK kinase (Ki = 0.1 nM) and shows oral bioavailability in xenograft models .

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